Metabolite Cytotoxicity: Amrubicinol Is 10- to 100-Fold More Potent Than Parent Amrubicin and 2-Fold More Potent Than Doxorubicin
Amrubicin acts as a prodrug requiring enzymatic reduction to its C-13 alcohol metabolite amrubicinol. Quantitative assessments reveal that amrubicinol is 10 to 100 times more cytotoxic than amrubicin [1]. In a direct comparative growth-inhibition assay using P388 murine leukemia cells with 1-hour drug exposure, amrubicinol was approximately 2 times more potent than doxorubicin [2]. Additionally, the area-under-the-curve ratio of amrubicinol to amrubicin in lung cancer patients was 15.1 ± 4.6%, indicating consistent metabolic activation across individuals [3].
| Evidence Dimension | Cytotoxic potency (IC50 or fold difference) |
|---|---|
| Target Compound Data | Amrubicinol: 2-fold more potent than doxorubicin; 10-100× more potent than amrubicin |
| Comparator Or Baseline | Doxorubicin; Amrubicin parent compound |
| Quantified Difference | 2-fold (amrubicinol vs. doxorubicin); 10-100-fold (amrubicinol vs. amrubicin) |
| Conditions | 1-hour drug exposure growth-inhibition test in P388 murine leukemia cells [2]; enzymatic conversion in lung cancer patients [3] |
Why This Matters
This prodrug-dependent potency differential enables tumor-selective activation and supports procurement for studies requiring enhanced therapeutic index relative to doxorubicin.
- [1] Noguchi T, Ichii S, Morisada S, Yamaoka T, Yanagi Y. Tumor-selective distribution of an active metabolite of the 9-aminoanthracycline amrubicin. Jpn J Cancer Res. 1998 Oct;89(10):1061-6. DOI: 10.1111/j.1349-7006.1998.tb00497.x. View Source
- [2] Yamaoka T, Hanada M, Ichii S, Morisada S, Noguchi T, Yanagi Y. Uptake and intracellular distribution of amrubicin, a novel 9-amino-anthracycline, and its active metabolite amrubicinol in P388 murine leukemia cells. Jpn J Cancer Res. 1999 Jun;90(6):685-90. DOI: 10.1111/j.1349-7006.1999.tb00801.x. View Source
- [3] Kishi H, Sasaki JI, Okamoto I, Matsumoto M, Saito H, Hamada A, et al. Pharmacokinetics of amrubicin and its active metabolite amrubicinol in lung cancer patients. Ther Drug Monit. 2006;28(6):741-747. View Source
